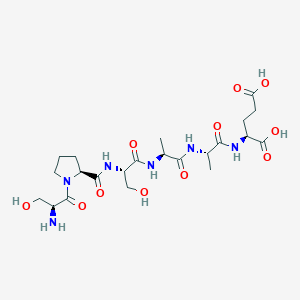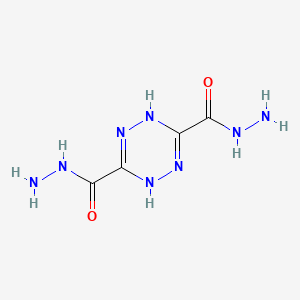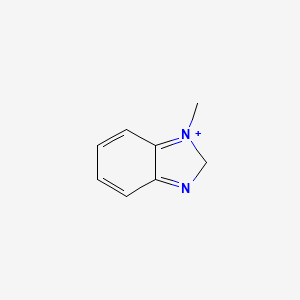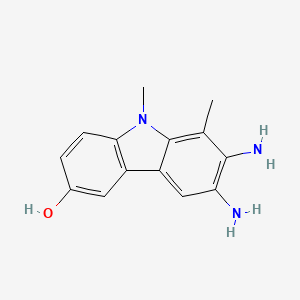![molecular formula C17H10N4O3S B14203488 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 836612-73-8](/img/structure/B14203488.png)
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound that features a benzothiazole ring fused with a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves the reaction of 5-nitro-2,1-benzothiazole-3-diazonium hydrogensulfate with naphthalen-1(2H)-one under controlled conditions. The reaction is carried out in an alkaline environment to facilitate the coupling process, which results in the formation of the desired hydrazone compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can form azo derivatives through coupling with phenols or aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions, and diazonium salts for coupling reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions include amino derivatives, azo compounds, and various substituted hydrazones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Industry: Utilized in the production of pigments and dyes due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets, such as proteins prone to aggregation. The compound can inhibit the formation of fibrils and oligomers, thereby reducing protein misfolding and aggregation. This is achieved through its binding to the protein’s active sites, stabilizing their native conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2,1-benzothiazol-3-amine: Shares the benzothiazole core but lacks the naphthalene moiety.
3-Amino-5-nitrobenzoisothiazole: Similar in structure but with different substituents on the benzothiazole ring.
2,2’-Methylenebis(benzothiazole): Contains two benzothiazole rings linked by a methylene bridge.
Uniqueness
2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its combined benzothiazole and naphthalene structure, which imparts distinct chemical and physical properties. This dual-ring system enhances its stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
836612-73-8 |
|---|---|
Molekularformel |
C17H10N4O3S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H10N4O3S/c22-16-12-4-2-1-3-10(12)5-7-15(16)18-19-17-13-9-11(21(23)24)6-8-14(13)20-25-17/h1-9,22H |
InChI-Schlüssel |
PMMZJNWYKCEPRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=C(C=CC4=NS3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)



![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)

![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)

![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)

